Cas no 1308910-95-3 (ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate)

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused thienothiophene core with an aminomethyl substituent and an ethyl ester functional group. This structure imparts versatility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The aminomethyl group enhances reactivity for further derivatization, while the ester moiety offers flexibility in hydrolysis or transesterification reactions. Its rigid thienothiophene scaffold contributes to electronic delocalization, making it valuable in optoelectronic applications. The compound’s balanced solubility and stability under standard conditions facilitate handling in laboratory settings. Its synthetic utility and structural features make it a promising intermediate for specialized chemical research and industrial applications.
ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate structure
1308910-95-3 structure
商品名:ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate
CAS番号:1308910-95-3
MF:C10H11NO2S2
メガワット:241.329839944839
CID:5188163
PubChem ID:50988248

ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
    • Ethyl3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
    • Thieno[3,2-b]thiophene-2-carboxylic acid, 3-(aminomethyl)-, ethyl ester
    • ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate
    • インチ: 1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3
    • InChIKey: VVJSRWIIPYTVHH-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OCC)=C(CN)C2=C1C=CS2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • トポロジー分子極性表面積: 109
  • 疎水性パラメータ計算基準値(XlogP): 2.1

ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145870-1.0g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
1g
$0.0 2023-06-08
Enamine
EN300-145870-0.5g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
0.5g
$849.0 2023-02-15
Enamine
EN300-145870-2.5g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
2.5g
$1735.0 2023-02-15
Enamine
EN300-145870-5.0g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
5.0g
$2566.0 2023-02-15
Enamine
EN300-145870-0.1g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
0.1g
$779.0 2023-02-15
Enamine
EN300-145870-0.05g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
0.05g
$744.0 2023-02-15
Enamine
EN300-145870-10.0g
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
10.0g
$3807.0 2023-02-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00985894-1g
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3 95%
1g
¥4403.0 2023-04-03
Enamine
EN300-145870-500mg
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
500mg
$849.0 2023-09-29
Enamine
EN300-145870-10000mg
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
1308910-95-3
10000mg
$3807.0 2023-09-29

ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 関連文献

ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 3-(Aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1308910-95-3)

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1308910-95-3) is a heterocyclic compound featuring a fused thienothiophene core, which has garnered significant attention in pharmaceutical and materials science research. This compound, often abbreviated in literature due to its complex name, is a versatile intermediate for synthesizing bioactive molecules and functional materials. Its unique thieno[3,2-b]thiophene scaffold contributes to electronic delocalization, making it valuable for organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices.

The structural motif of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate combines an ester group (-COOEt) and an aminomethyl (-CH2NH2) substituent, offering dual reactivity for further derivatization. Researchers frequently explore its applications in drug discovery, particularly in designing kinase inhibitors or antimicrobial agents, owing to the thiophene ring's bioisosteric properties. Recent publications highlight its role in optimizing solubility and bioavailability of lead compounds, addressing a key challenge in medicinal chemistry.

In the context of trending topics, this compound aligns with the growing demand for sustainable synthetic methodologies. A 2023 study indexed in PubMed emphasized its use in microwave-assisted reactions, reducing reaction times and energy consumption—a nod to green chemistry principles. Additionally, its electron-rich structure resonates with innovations in flexible electronics, a sector projected to exceed $50 billion by 2025, per MarketWatch.

From a synthetic standpoint, CAS 1308910-95-3 is typically prepared via Pd-catalyzed cross-coupling or cyclization reactions, with yields optimized through ligand selection. Analytical characterization via NMR (notably 1H and 13C) and HRMS confirms its purity, critical for downstream applications. Patent databases reveal its inclusion in proprietary formulations for OLEDs, underscoring its industrial relevance.

User queries often focus on practical aspects: "solubility of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate" (answer: soluble in DMSO, methanol) or "suppliers of CAS 1308910-95-3" (available through specialty chemical vendors like Sigma-Aldrich and TCI). Forum discussions also explore scalability of its synthesis—a pain point for startups. Addressing these, recent advances in flow chemistry demonstrate gram-scale production with >90% yield (ACS Catalysis, 2022).

Regulatory-wise, this compound is not listed under controlled substances but requires standard lab safety protocols (gloves, ventilation). Its LD50 data, though limited, suggests moderate toxicity, warranting cautious handling per OSHA guidelines. Environmental persistence studies are scarce, an area ripe for academic investigation given the EU's REACH regulations.

In conclusion, ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate bridges multiple disciplines—from drug design to renewable energy. Its adaptability to catalysis and materials engineering positions it as a compound of enduring interest, with research avenues expanding alongside technological demands.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd